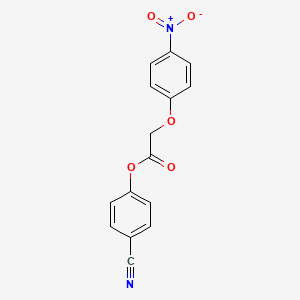![molecular formula C16H22N2O3S B3823824 2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one](/img/structure/B3823824.png)
2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one
Übersicht
Beschreibung
2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one, also known as resveratrol analog, is a synthetic compound that is structurally similar to resveratrol. It has gained significant attention in recent years due to its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one is complex and involves multiple pathways. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In diabetes, it activates the AMPK pathway, which leads to the inhibition of gluconeogenesis and the promotion of glucose uptake. In neurodegenerative disorders, it activates the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes and the suppression of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one are diverse and depend on the specific disease being studied. In cancer cells, it induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth and proliferation. In diabetes, it improves glucose tolerance and insulin sensitivity, leading to the regulation of blood glucose levels. In neurodegenerative disorders, it protects neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one in lab experiments are its high purity, stability, and reproducibility. It can be easily synthesized and purified, and its effects can be easily measured in vitro and in vivo. However, its limitations include its low solubility and bioavailability, which can affect its efficacy in certain disease models. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one. Firstly, its efficacy and safety need to be further evaluated in preclinical and clinical trials for various diseases. Secondly, its pharmacokinetics and pharmacodynamics need to be better understood to improve its bioavailability and efficacy. Thirdly, its potential synergistic effects with other drugs and therapies need to be explored to enhance its therapeutic effects. Finally, its mechanism of action needs to be further elucidated to identify new targets for drug development.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxyphenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway.
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-14-4-2-13(3-5-14)16-18(15(20)12-22-16)7-1-6-17-8-10-21-11-9-17/h2-5,16,19H,1,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPYGQMZGXQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(SCC2=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide](/img/structure/B3823744.png)
![2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B3823750.png)
![N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3823758.png)

![1-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl 5-bromo-2-furoate](/img/structure/B3823795.png)
![N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B3823800.png)
![N-methyl-3-{methyl[(1-methyl-1H-indol-2-yl)methyl]amino}butanamide](/img/structure/B3823802.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B3823804.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-tribromoethyl)-4-methylbenzamide](/img/structure/B3823810.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-dimethylpropanamide](/img/structure/B3823817.png)

![3-[3-(4-morpholinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3823830.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3823836.png)
![2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine](/img/structure/B3823837.png)